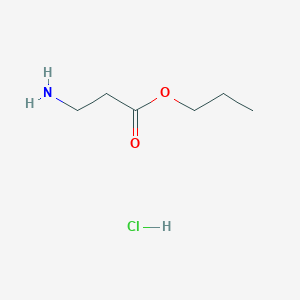

Propyl 3-aminopropanoate hydrochloride

Description

BenchChem offers high-quality Propyl 3-aminopropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl 3-aminopropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propyl 3-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-5-9-6(8)3-4-7;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJCGIOMXUODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propyl 3-Aminopropanoate Hydrochloride: A Comprehensive Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of Propyl 3-aminopropanoate hydrochloride (CAS No. 81440-29-1), a versatile building block with significant potential in drug discovery and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for experimental design and execution.

Compound Overview: Structure and Physicochemical Properties

Propyl 3-aminopropanoate hydrochloride is the hydrochloride salt of the propyl ester of β-alanine. The presence of a primary amine and a propyl ester within the same molecule makes it a bifunctional reagent, capable of undergoing a variety of chemical transformations.

Chemical Structure

The chemical structure of Propyl 3-aminopropanoate hydrochloride is characterized by a three-carbon amino acid backbone (β-alanine) where the carboxylic acid is esterified with a propyl group, and the amino group is protonated to form a hydrochloride salt.

Table 1: Physicochemical Properties of Propyl 3-Aminopropanoate and Related Compounds

| Property | Propyl 3-aminopropanoate | 3-Aminopropyl propanoate[1] | Propylamine hydrochloride[2] |

| Molecular Formula | C6H13NO2 | C6H13NO2 | C3H10ClN |

| Molecular Weight | 131.17 g/mol | 131.17 g/mol | 95.57 g/mol |

| IUPAC Name | propyl 3-aminopropanoate | 3-aminopropyl propanoate | propan-1-aminium chloride |

| CAS Number | 145613-45-2 (free base) | Not Available | 556-53-6 |

Synthesis of Propyl 3-Aminopropanoate Hydrochloride

The synthesis of Propyl 3-aminopropanoate hydrochloride can be logically approached in two main stages: the esterification of β-alanine to form the propyl ester, and subsequent formation of the hydrochloride salt. A plausible and efficient synthetic route involves the direct esterification of β-alanine with propanol in the presence of an acid catalyst, which also serves to form the hydrochloride salt.

Alternatively, a two-step process starting from a precursor like propyl 3-chloropropionate offers another viable pathway.[3]

Recommended Synthetic Protocol: Fischer Esterification of β-Alanine

This protocol is based on the well-established Fischer esterification method, adapted for the synthesis of amino acid esters.

Causality of Experimental Choices:

-

Excess Propanol: Serves as both the reactant and the solvent, driving the equilibrium towards the product side.

-

Thionyl Chloride (SOCl₂): A superior reagent for this transformation as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The in-situ generation of HCl protonates the amino group, protecting it from side reactions and forming the desired hydrochloride salt.

-

Reflux Conditions: The reaction is heated to increase the rate of reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add β-alanine.

-

Reagent Addition: Slowly add an excess of anhydrous propanol to the flask, followed by the dropwise addition of thionyl chloride under cooling (ice bath).

-

Reaction: Once the addition is complete, heat the mixture to reflux and maintain for several hours.

-

Work-up: After cooling, the excess propanol and thionyl chloride are removed under reduced pressure.

-

Purification: The resulting solid crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Caption: Synthetic workflow for Propyl 3-aminopropanoate hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Propyl 3-aminopropanoate hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed. While specific spectral data for this exact compound is not widely published, analytical methods for the closely related methyl ester provide a strong template.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include a triplet for the terminal methyl group of the propyl chain, a sextet for the adjacent methylene group, a triplet for the methylene group attached to the ester oxygen, and two triplets for the methylene groups of the β-alanine backbone. The amine protons may appear as a broad singlet.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to be detected as the protonated free base.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the hydrochloride salt, derivatization of the amino group (e.g., silylation) would be necessary prior to analysis.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Detection can be achieved using a UV detector at a low wavelength or, for higher sensitivity and universality, a charged aerosol detector (CAD).

Applications in Research and Development

Propyl 3-aminopropanoate hydrochloride is a valuable intermediate in organic synthesis, particularly for the introduction of a propyl 3-aminopropanoate moiety. Its bifunctional nature allows for a wide range of subsequent chemical modifications.

Peptide Synthesis

As a derivative of a β-amino acid, this compound can be utilized as a building block in the synthesis of β-peptides. These unnatural peptides often exhibit enhanced stability towards enzymatic degradation compared to their α-peptide counterparts.

Synthesis of Heterocyclic Compounds

The primary amine can act as a nucleophile in reactions with various electrophiles to construct a wide array of nitrogen-containing heterocyclic systems, which are prevalent in many biologically active molecules.

Development of Novel Small Molecules

The ester and amine functionalities can be independently or sequentially modified to generate libraries of novel small molecules for screening in drug discovery programs.

Caption: Applications of Propyl 3-aminopropanoate hydrochloride.

Biological Context and Potential Activity

While no specific biological activity has been reported for Propyl 3-aminopropanoate hydrochloride, the parent amino acid, β-alanine, is a naturally occurring compound with known biological roles.[5] It is a component of the dipeptides carnosine and anserine, which are found in muscle and brain tissues and have antioxidant and pH-buffering properties.

It is crucial to note that the esterification of the carboxylic acid and the presence of the hydrochloride salt will significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule compared to β-alanine. Any investigation into the biological activity of Propyl 3-aminopropanoate hydrochloride should be approached as the study of a new chemical entity.

Safety and Handling

No specific safety data for Propyl 3-aminopropanoate hydrochloride is readily available. However, based on the known hazards of similar compounds, appropriate safety precautions should be taken. It is likely to be an irritant to the skin, eyes, and respiratory tract.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

Propyl 3-aminopropanoate hydrochloride is a promising, yet under-characterized, chemical entity. Its structural features suggest significant potential as a versatile building block in synthetic chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, drawing upon established knowledge of related compounds. Further research into the specific properties and reactivity of this compound is warranted and is expected to unlock new avenues for scientific innovation.

References

- Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.

-

Cipac.org. (2020, June 8). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. [Link]

-

PubChem. (n.d.). 3-Aminopropyl propanoate. [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

PubChem. (n.d.). Propylamine hydrochloride. [Link]

-

FooDB. (2010, April 8). Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]

Sources

- 1. 3-Aminopropyl propanoate | C6H13NO2 | CID 53752353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propylamine hydrochloride | C3H10ClN | CID 11165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]

Propyl 3-aminopropanoate hydrochloride molecular weight

An In-depth Technical Guide to Propyl 3-Aminopropanoate Hydrochloride: Properties, Synthesis, and Applications

Introduction

Propyl 3-aminopropanoate hydrochloride is a chemical compound belonging to the class of amino acid ester hydrochlorides. It is the propyl ester of β-alanine, presented as a hydrochloride salt to enhance its stability and handling. As a bifunctional molecule, possessing both a primary amine and an ester group, it serves as a versatile building block in organic synthesis. Its structural attributes make it a valuable intermediate for the construction of more complex molecules, particularly in the fields of pharmaceutical research and drug development. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, analytical characterization, and applications for researchers and scientists.

Core Physicochemical Properties

The fundamental characteristics of propyl 3-aminopropanoate hydrochloride are crucial for its application in quantitative and structural synthetic chemistry. These properties define its reactivity, solubility, and analytical profile.

| Property | Value | Source |

| Molecular Weight | 167.63 g/mol | [1] |

| Chemical Formula | C₆H₁₄ClNO₂ | [1] |

| CAS Number | 81440-29-1 | [1][2] |

| MDL Number | MFCD17977153 | [1] |

| SMILES Code | O=C(OCCC)CCN.[H]Cl | [1][2] |

The hydrochloride salt form improves the compound's crystallinity and stability, making it easier to handle and weigh accurately compared to its freebase form. The presence of both a nucleophilic amine and an electrophilic ester carbonyl group within the same molecule is the foundation of its synthetic utility.

Synthesis and Workflow

The synthesis of propyl 3-aminopropanoate hydrochloride typically follows a standard esterification procedure of its parent β-amino acid, β-alanine, with propanol. The reaction is generally acid-catalyzed. A common method involves the use of thionyl chloride (SOCl₂) with propanol, which generates HCl in situ to both catalyze the esterification and form the final hydrochloride salt.[3][4]

General Synthesis Protocol:

-

Reaction Setup: Anhydrous propanol is cooled in an ice bath in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Reagent Addition: Thionyl chloride is added dropwise to the cooled propanol. This exothermic reaction forms propyl chloride and generates sulfur dioxide and hydrogen chloride gas. An exhaust trap is necessary to neutralize these acidic gases.[4]

-

Amino Acid Addition: After the initial reaction subsides, β-alanine is added to the mixture.

-

Reflux: The reaction mixture is then heated to reflux for several hours to drive the esterification to completion.

-

Workup: Upon completion, the excess solvent and volatile reagents are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, propyl 3-aminopropanoate hydrochloride, is often purified by recrystallization from a suitable solvent system (e.g., ether) to yield a white crystalline solid.[3]

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of propyl 3-aminopropanoate hydrochloride.

Analytical Characterization

To ensure the identity, purity, and quality of propyl 3-aminopropanoate hydrochloride, several analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of amino acid derivatives due to its precision and sensitivity.[5]

HPLC Method for Amino Acid Ester Analysis:

High-performance liquid chromatography is essential for quality control and analysis in pharmaceutical and research applications involving amino acid derivatives.[5] The following is a representative protocol.

Objective: To determine the purity of an amino acid ester hydrochloride sample.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Sample dissolved in the mobile phase

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a water/acetonitrile mixture.

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (for the carboxyl group)[6]

-

Injection Volume: 10 µL

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Applications in Research and Drug Development

The utility of propyl 3-aminopropanoate hydrochloride stems from its bifunctional nature, making it a key intermediate in the synthesis of a wide range of molecules.

-

Pharmaceutical Intermediates: The primary amine can be readily acylated to form N-substituted β-alanine derivatives, which are common structural motifs in medicinal chemistry.[4]

-

β-Peptide Synthesis: As a β-amino acid derivative, it is a fundamental building block for β-peptides. These are unnatural oligomers that can form stable secondary structures and exhibit unique biological activities, making them interesting candidates for drug development.[4]

-

Prodrug Design: Amino acid esters are frequently used as pro-moieties to enhance the pharmaceutical properties of drugs.[7] By transiently masking a carboxylic acid group on a parent drug, the resulting ester can improve properties like membrane permeability and bioavailability. The ester is later cleaved in vivo by esterase enzymes to release the active drug.[7]

-

Transdermal Drug Delivery: Salts formed between drug anions (like ibuprofen) and amino acid ester cations have been investigated for use in transdermal patches to improve the permeability of the active ingredient through the skin.[8]

Application Logic Diagram:

Caption: Synthetic applications derived from the functional groups of the core molecule.

Safety and Handling

Propyl 3-aminopropanoate hydrochloride requires careful handling in a laboratory setting. Based on available safety data for this and similar compounds, the following precautions should be observed.

-

Hazard Statements: The compound is associated with warnings such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: Standard safety measures should be followed, including:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store under an inert atmosphere.[2]

Conclusion

Propyl 3-aminopropanoate hydrochloride is a valuable and versatile chemical reagent. Its well-defined molecular weight and structure, coupled with its dual functionality, make it an important building block for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in creating novel pharmaceutical compounds and advanced drug delivery systems.

References

-

SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]

-

PureSynth. 3-Amino-1-Propanol Hydrochloride 95.0%. [Link]

- Google Patents. Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.

-

PubChem. 3-Aminopropyl propanoate | C6H13NO2. [Link]

-

PubChem. Propyl 3-aminobutanoate | C7H15NO2. [Link]

- Google Patents. Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

-

Wiley Analytical Science. Chiral Ionic Liquids - Derived from Amino Acid Ester Cations. [https://analyticalscience.wiley.com/do/10.1002/sepspec.2124- separationsnow.com-2011010]([Link] separationsnow.com-2011010)

-

PMC. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

ResearchGate. De-esterification of amino acid esters. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. [Link]

-

Royal Society of Chemistry. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloropropylamine Hydrochloride: Comprehensive Overview and Applications. [Link]

Sources

- 1. 81440-29-1|Propyl 3-aminopropanoate hydrochloride| Ambeed [ambeed.com]

- 2. 3196-73-4|Methyl 3-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 3. Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

- 6. Analytical Methods for Amino Acids : Shimadzu (Ãsterreich) [shimadzu.at]

- 7. mdpi.com [mdpi.com]

- 8. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

Structural Elucidation and Characterization Framework: Propyl 3-aminopropanoate Hydrochloride

Executive Summary & Molecule Profile[1]

This guide provides a rigorous framework for the structural elucidation of Propyl 3-aminopropanoate hydrochloride (also known as

Target Molecule Profile

| Property | Specification |

| IUPAC Name | Propyl 3-aminopropanoate hydrochloride |

| Common Name | |

| CAS Registry | 81440-29-1 |

| Formula | |

| Molecular Weight | 167.63 g/mol (Salt); 131.17 g/mol (Free Base) |

| Structure | |

| Physical State | White, hygroscopic crystalline solid |

| Solubility | High in |

Analytical Strategy & Workflow

The elucidation process must follow a deductive logic path to rule out isomers and confirm the salt stoichiometry. The following workflow integrates mass spectrometry, spectroscopy, and wet chemistry.

Elucidation Logic Diagram

Figure 1: Step-by-step structural verification workflow designed to systematically rule out impurities and isomers.

Detailed Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Application Scientist Note: The choice of solvent is critical.

Predicted

H NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| 1 | 0.92 | Triplet ( | 3H | Propyl terminal |

| 2 | 1.65 | Sextet ( | 2H | Propyl middle |

| 3 | 2.78 | Triplet ( | 2H | |

| 4 | 3.25 | Triplet ( | 2H | |

| 5 | 4.12 | Triplet ( | 2H | Propyl |

| 6 | 4.79 | Singlet | - |

Critical Isomer Differentiation: The primary isomer threat is 3-aminopropyl propanoate (Reverse ester).

-

Target Molecule: The

adjacent to the carbonyl is a triplet (part of the -

Isomer (Distractor): The

adjacent to the carbonyl would be a quartet (part of a propionyl

Infrared Spectroscopy (FT-IR)

-

Ester Carbonyl (

): Strong, sharp band at 1730–1745 cm -

Ammonium (

): Broad, complex absorption between 2600–3200 cm -

C-O Stretch: Strong bands in the 1150–1250 cm

region.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

). -

Observation: The salt dissociates in the source.

-

Base Peak:

( -

Fragmentation: Loss of the propoxy group (

) may be observed at higher collision energies, yielding the acylium ion of

-

Synthesis & Stability Context

Understanding the synthesis provides insight into potential impurities (e.g., residual

Synthesis Protocol (Fisher Esterification)

Reagents:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (calcium chloride).

-

Activation: Chill 1-Propanol (50 mL) to 0°C. Add Thionyl Chloride (1.2 eq) dropwise. Caution: Exothermic reaction, HCl gas evolution.

-

Addition: Add

-Alanine (1.0 eq) to the solution. -

Reflux: Heat to reflux (approx. 97°C) for 4–6 hours. The suspension should become clear as the ester forms and dissolves.

-

Isolation:

-

Evaporate solvent in vacuo.[1]

-

Triturate the resulting oil/gum with cold diethyl ether to induce crystallization.

-

Filter and dry under vacuum over

.

-

Stability & Degradation Pathways

The propyl ester is less stable than the methyl ester due to the steric bulk, but the primary risk is hydrolysis.

Figure 2: Stability profile. Note that

References

-

National Institute of Standards and Technology (NIST). (n.d.). Mass Spectral Library: Beta-alanine ethyl ester (Homolog Reference). Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

SDBS. (n.d.). Spectral Database for Organic Compounds (SDBS). AIST. (Reference for NMR shifts of

-alanine derivatives). Retrieved from [Link]

Sources

Propyl 3-aminopropanoate hydrochloride synthesis from beta-alanine

An In-Depth Technical Guide to the Synthesis of Propyl 3-Aminopropanoate Hydrochloride from β-Alanine

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of propyl 3-aminopropanoate hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The selected synthetic route is the Fischer-Speier esterification of β-alanine with n-propanol, a robust and scalable method. This document is intended for researchers, chemists, and drug development professionals, offering not only a detailed protocol but also the underlying mechanistic principles and practical insights essential for successful execution.

Introduction and Strategic Overview

β-Alanine, the only naturally occurring beta-amino acid, serves as a versatile and cost-effective starting material for a variety of chemical entities.[1][2] Its ester derivatives, such as propyl 3-aminopropanoate hydrochloride, are important building blocks, often utilized in the synthesis of more complex molecules like bidentate pyridine-acid ligands or for proteomics research.[3]

The core of this synthesis is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] This method is favored for its directness and use of readily available reagents. The reaction is an equilibrium process; therefore, to ensure a high yield, the equilibrium must be driven towards the product.[5][6] This is typically achieved by using one of the reactants, usually the alcohol, in large excess, which also allows it to serve as the solvent. An alternative strategy is the removal of water as it is formed.

In this specific application, we will employ an in-situ acid catalyst generation method using thionyl chloride (SOCl₂). Thionyl chloride reacts with the alcohol (n-propanol) to produce hydrogen chloride (HCl) gas and sulfur dioxide (SO₂). The generated HCl protonates the carboxylic acid, activating it for nucleophilic attack, while the gaseous byproducts are easily removed. This approach is highly effective for synthesizing amino acid ester hydrochlorides directly.[7][8]

The Reaction Mechanism: An In-Depth Look

The Fischer esterification is a multi-step process where each step is reversible. The acid catalyst plays a dual role: it activates the carboxylic acid by protonating the carbonyl oxygen and facilitates the departure of the hydroxyl group as a water molecule, a much better leaving group.[9]

The key mechanistic steps are as follows:

-

Catalyst Activation & Carbonyl Protonation : Thionyl chloride reacts with the n-propanol solvent to generate HCl. The HCl then protonates the carbonyl oxygen of β-alanine, significantly increasing the electrophilicity of the carbonyl carbon.[9][10]

-

Nucleophilic Attack : The alcohol (n-propanol), acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[9][10]

-

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer transforms the hydroxyl group into a good leaving group (H₂O).[6][9][10]

-

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group pushes down, reforming the carbonyl C=O bond and eliminating a molecule of water.[9]

-

Deprotonation : The protonated ester is deprotonated by a weak base in the solution (e.g., another molecule of alcohol) to yield the neutral ester product.

-

Salt Formation : Concurrently, the basic amino group of β-alanine is protonated by the excess HCl in the medium, resulting in the final product being the stable hydrochloride salt.

Caption: Figure 1: Mechanism of Propyl 3-Aminopropanoate Synthesis

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and monitoring steps is crucial for achieving high yield and purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| β-Alanine | 107-95-9 | 89.09 | White crystalline solid |

| n-Propanol | 71-23-8 | 60.10 | Anhydrous, colorless liquid |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Fuming, corrosive liquid |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous, volatile liquid |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For exhaust trap |

Equipment

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Reflux condenser

-

Constant pressure dropping funnel with a drying tube (CaCl₂)

-

Ice-water bath

-

Heating mantle with temperature control

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Glassware for recrystallization

-

Exhaust gas trap (containing NaOH solution)

Step-by-Step Synthesis Workflow

-

Reaction Setup :

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

-

Add 100 mL of anhydrous n-propanol to the flask.

-

Fit a constant pressure dropping funnel, topped with a drying tube, to the flask. Connect the gas outlet of the reflux condenser to an exhaust trap containing aqueous NaOH solution to neutralize the evolved HCl and SO₂ gases.[8]

-

-

Acid Catalyst Generation :

-

Slowly add thionyl chloride (e.g., 0.12 mol, ~8.8 mL) dropwise to the stirred, ice-cold n-propanol over 30-45 minutes.[8] This reaction is highly exothermic and generates HCl and SO₂. Maintaining a low temperature is critical to control the reaction rate.

-

After the addition is complete, stir the solution in the ice bath for an additional 30 minutes.

-

-

Addition of β-Alanine :

-

Gradually add β-alanine (e.g., 0.1 mol, 8.91 g) to the cold solution in portions to manage any initial exotherm.

-

Once all the β-alanine is added, remove the ice bath.

-

-

Reaction and Reflux :

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 97 °C for n-propanol).

-

Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (β-alanine spot) disappears. A ninhydrin stain is effective for visualizing the amino acid.[8]

-

-

Work-up and Isolation :

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess n-propanol and any remaining volatile substances using a rotary evaporator under reduced pressure. This will yield a viscous oil or a semi-solid crude product.[7]

-

-

Purification by Recrystallization :

-

To the crude residue, add approximately 100 mL of anhydrous diethyl ether and stir or sonicate to break up the solid. Diethyl ether is an excellent solvent for precipitating the polar hydrochloride salt while dissolving non-polar impurities.

-

Cool the suspension in an ice bath for 30-60 minutes to maximize crystal formation.[7]

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two small portions (20 mL each) of cold, anhydrous diethyl ether to remove any residual impurities.

-

Dry the purified propyl 3-aminopropanoate hydrochloride in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Caption: Figure 2: Experimental Workflow for Synthesis

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized propyl 3-aminopropanoate hydrochloride.

Spectroscopic Data (Predicted)

The following table outlines the expected ¹H NMR spectral data for the product, based on the analysis of analogous structures.[11] The spectrum should be recorded in a solvent like D₂O or DMSO-d₆.

| Signal Assignment | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | -O-CH₂ -CH₂-CH₃ | ~4.0 | Triplet | 2H |

| b | -NH₃⁺-CH₂ -CH₂-CO- | ~3.2 | Triplet | 2H |

| c | -CH₂-CH₂ -CO- | ~2.8 | Triplet | 2H |

| d | -O-CH₂-CH₂ -CH₃ | ~1.6 | Sextet | 2H |

| e | -CH₂-CH₂-CH₃ | ~0.9 | Triplet | 3H |

Infrared (IR) Spectroscopy : Key expected peaks include a strong C=O stretch for the ester at ~1730 cm⁻¹, a broad N-H stretch for the R-NH₃⁺ group from ~3000-2800 cm⁻¹, and C-O stretching around 1250-1150 cm⁻¹.

Safety and Handling Considerations

All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

| Chemical | GHS Pictograms | Key Hazards |

| Thionyl Chloride | GHS05, GHS06 | Corrosive, Toxic if inhaled, Reacts violently with water.[8] |

| n-Propanol | GHS02, GHS07 | Highly flammable liquid and vapor, Causes serious eye irritation. |

| Diethyl Ether | GHS02, GHS07, GHS08 | Extremely flammable, May form explosive peroxides, Harmful if swallowed. |

Conclusion

The Fischer-Speier esterification of β-alanine using n-propanol and a thionyl chloride-derived acid catalyst is a highly effective method for producing propyl 3-aminopropanoate hydrochloride. This guide outlines a detailed, reliable protocol, grounded in established chemical principles. By carefully controlling reaction conditions and following the prescribed work-up and purification steps, researchers can consistently obtain a high yield of the pure product, ready for use in advanced synthesis and drug development applications.

References

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

-

Ghosh, B., et al. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PMC. [Link]

- Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.

- Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.

- Google Patents. (n.d.). CN106316869A - Synthesis method of beta-alanine methyl ester salt product.

- Google Patents. (n.d.). US20030114488A1 - New processes for producing beta-alanine derivatives.

-

Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]

- Google Patents. (n.d.). US4622413A - Method for preparing amino acid ester hydrohalides.

-

ResearchGate. (2025). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Request PDF. [Link]

-

PMC. (n.d.). Advances in the synthesis of β-alanine. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

-

YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK! YouTube. [Link]

-

Wikipedia. (n.d.). β-Alanine. Wikipedia. [Link]

-

AGTC. (n.d.). β-Alanine in Cell Culture. AGTC. [Link]

-

University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Manitoba. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Frontiers. (2023). Advances in the synthesis of β-alanine. Frontiers. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

PubChem. (n.d.). Propyl 3-aminobutanoate. PubChem. [Link]

Sources

- 1. β-Alanine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. athabascau.ca [athabascau.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 8. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Propyl 3-Aminopropanoate Hydrochloride: A Comprehensive Solubility Profile for the Research Scientist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Solubility in a Preclinical Setting

In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone of a compound's developability. It is a property that dictates not only the feasibility of formulation but also profoundly influences bioavailability, and ultimately, therapeutic efficacy. Propyl 3-aminopropanoate hydrochloride, a key building block in medicinal chemistry, is no exception. This guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of its solubility profile. We will delve into the theoretical underpinnings of its solubility, predictive assessments based on its molecular structure, and most importantly, provide robust, field-tested methodologies for its empirical determination. This document is designed not merely as a repository of data, but as a practical manual to empower the researcher to generate reliable and reproducible solubility data, a critical step in the advancement of any research endeavor involving this compound.

Molecular Architecture and Its Implications for Solubility

Propyl 3-aminopropanoate hydrochloride is the hydrochloride salt of the propyl ester of β-alanine. Its structure is characterized by a short alkyl chain (propyl group), an ester linkage, and a protonated primary amine, which exists as an ammonium chloride salt. This combination of a relatively nonpolar ester group and a highly polar ammonium salt group bestows upon the molecule an amphiphilic character, which is central to understanding its solubility behavior.

The presence of the hydrochloride salt form is a deliberate chemical modification to enhance aqueous solubility.[1] The ionic nature of the ammonium chloride group allows for strong electrostatic interactions with the polar water molecules, promoting dissolution.[1] Conversely, the propyl ester portion of the molecule introduces a degree of lipophilicity, which will influence its solubility in less polar organic solvents. The principle of "like dissolves like" is a useful, albeit simplified, starting point for predicting the solubility of this compound. We can anticipate good solubility in polar protic solvents, such as water and short-chain alcohols, and limited solubility in nonpolar aprotic solvents like hexanes or toluene.

Predictive Solubility Profile

While specific, experimentally-derived quantitative solubility data for propyl 3-aminopropanoate hydrochloride is not extensively available in public literature, we can construct a predictive profile based on its chemical structure and the known properties of analogous compounds such as β-alanine methyl ester hydrochloride and propylamine hydrochloride.[1][2]

| Solvent | Predicted Solubility | Rationale |

| Water | High | The hydrochloride salt of the primary amine will readily ionize, leading to strong ion-dipole interactions with water molecules.[1] |

| Methanol | High | As a polar protic solvent, methanol can effectively solvate both the ionic and the ester components of the molecule. |

| Ethanol | Moderate to High | Similar to methanol, but the slightly lower polarity of ethanol may result in a modest decrease in solubility compared to water and methanol. |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of solvating a wide range of compounds. |

| Dichloromethane (DCM) | Low to Insoluble | The high polarity of the hydrochloride salt is incompatible with this nonpolar aprotic solvent. |

| Hexane | Insoluble | A nonpolar solvent that will not effectively solvate the ionic portion of the molecule. |

It is imperative to underscore that this table represents a predictive assessment. For any rigorous scientific application, these predictions must be substantiated by empirical data generated through the experimental protocols outlined in the subsequent sections of this guide.

Factors Influencing the Solubility of Propyl 3-Aminopropanoate Hydrochloride

The solubility of a compound is not an intrinsic constant but is influenced by a variety of environmental factors. For an ionizable molecule like propyl 3-aminopropanoate hydrochloride, these effects can be particularly pronounced.

-

pH: The pH of the aqueous medium will have a significant impact on the solubility. The primary amine in propyl 3-aminopropanoate hydrochloride has a pKa associated with its conjugate acid (the ammonium form). In solutions with a pH below this pKa, the compound will exist predominantly in its protonated, more water-soluble ionic form. As the pH of the solution approaches and surpasses the pKa, the equilibrium will shift towards the deprotonated, less soluble free base form. This pH-dependent solubility is a critical consideration in the design of formulations and in understanding the compound's behavior in biological systems.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, gentle heating can be a practical method to increase the dissolution rate and the equilibrium solubility of propyl 3-aminopropanoate hydrochloride. However, it is crucial to ensure that the compound is thermally stable at elevated temperatures to avoid degradation.

-

Co-solvents: The addition of a miscible organic co-solvent, such as ethanol or propylene glycol, to an aqueous solution can significantly modulate the solubility. For a compound with both polar and nonpolar moieties, the presence of a co-solvent can create a more favorable environment for dissolution by reducing the overall polarity of the solvent system. This is a common strategy in the formulation of poorly water-soluble drugs.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

The most definitive understanding of a compound's solubility comes from its empirical determination. The "gold standard" for this is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent at a specific temperature. The following protocol provides a robust and reproducible method for this determination.

Materials and Equipment

-

Propyl 3-aminopropanoate hydrochloride (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or incubator

-

Screw-capped vials

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Experimental Workflow

Workflow for Thermodynamic Solubility Determination

Step-by-Step Protocol

-

Preparation of Saturated Solution: Add an excess amount of propyl 3-aminopropanoate hydrochloride to a screw-capped vial. The presence of undissolved solid is essential to ensure saturation. Add a precise volume of the chosen solvent to the vial and seal it tightly to prevent evaporation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least two hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. To remove any undissolved solid particles, filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of propyl 3-aminopropanoate hydrochloride of known concentrations in the chosen solvent.

-

Calibration Curve: Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Sample Analysis: Appropriately dilute the filtered saturated solution and analyze it using the same analytical method as the standards.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve. The solubility can then be expressed in various units, such as mg/mL or mol/L.

-

Data Interpretation and Troubleshooting

A critical aspect of scientific integrity is the ability to critically evaluate experimental data. When determining solubility, several factors can influence the accuracy and reproducibility of the results.

-

Purity of the Compound and Solvent: The presence of impurities can significantly affect the measured solubility.[2] Always use high-purity starting materials and analytical grade solvents.

-

Temperature Control: Solubility is highly dependent on temperature.[2] Maintaining a constant and uniform temperature throughout the experiment is crucial for obtaining reproducible data.[3]

-

Achieving Equilibrium: Incomplete equilibration is a common source of error.[3] The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to perform a time-to-equilibrium study to ensure that the measured solubility is not time-dependent.

-

pH of the Final Solution: For aqueous solubility measurements, it is good practice to measure the pH of the saturated solution, as the dissolution of an acidic or basic compound can alter the final pH.

Conclusion

The solubility profile of propyl 3-aminopropanoate hydrochloride is a multifaceted characteristic governed by its molecular structure and the properties of the solvent system. As a hydrochloride salt of an amino acid ester, it is predicted to have high solubility in polar protic solvents, a property that is advantageous for its use in many research applications. However, for the drug development professional, a predictive assessment is insufficient. The generation of precise, empirical solubility data through robust methodologies, such as the shake-flask method detailed in this guide, is an indispensable step in the preclinical development process. By understanding the theoretical principles of solubility and adhering to rigorous experimental protocols, researchers can generate the high-quality data necessary to make informed decisions and advance their scientific objectives.

References

- BenchChem. (2025). The Solubility Profile of Octadecanoic Acid, 3-Hydroxypropyl Ester: A Technical Guide.

- BenchChem. (2025). Improving solubility of DL-Threonine methyl ester hydrochloride for reactions.

-

Solubility of Things. (n.d.). Propylamine hydrochloride. Retrieved February 19, 2026, from [Link]

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved February 19, 2026, from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 19, 2026, from [Link]

- ResearchGate. (2022, September 22).

-

PureSynth. (n.d.). 3-Amino-1-Propanol Hydrochloride 95.0%. Retrieved February 19, 2026, from [Link]

- BenchChem. (2025).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

-

ResearchGate. (n.d.). pH-metric solubility. 3. Dissolution titration template method for solubility determination. Retrieved February 19, 2026, from [Link]

- Chemsrc. (2025, August 24). 3-Aminopropanamide hydrochloride | CAS#:64017-81-8.

-

Mahrshee Laboratories Pvt. Ltd. (n.d.). 3 Amino Propyl Chloride Hcl at Best Price in Bharuch. Retrieved February 19, 2026, from [Link]

- Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.

-

PubChem. (n.d.). 3-Aminopropyl propanoate. Retrieved February 19, 2026, from [Link]

-

Solubility of Things. (n.d.). Propylamine hydrochloride. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). Propyl 3-aminobutanoate. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-aminopropanoate hydrochloride. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (n.d.). n-Propyl chloride. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-1-propanol hydrochloride. Retrieved February 19, 2026, from [Link]

Sources

Propyl 3-aminopropanoate hydrochloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Propyl 3-aminopropanoate Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount. The stability of a compound like propyl 3-aminopropanoate hydrochloride, a molecule possessing both an ester and an amine hydrochloride functional group, is not a trivial matter. Its degradation can introduce impurities, alter biological activity, and ultimately compromise experimental reproducibility and the safety of developed therapeutics.

This guide provides a deep dive into the chemical stability of propyl 3-aminopropanoate hydrochloride. We move beyond generic safety data sheet (SDS) recommendations to explore the underlying chemical principles that govern its degradation. By understanding the why behind its instability, you will be empowered to implement storage and handling protocols that ensure its long-term integrity.

Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in predicting its behavior. Propyl 3-aminopropanoate hydrochloride is characterized by a primary amine, a propyl ester, and a hydrochloride salt, each contributing to its overall chemical personality.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄ClNO₂ | Derived from structure |

| Molecular Weight | 167.63 g/mol | Derived from formula |

| Structure | Propyl ester of β-Alanine, HCl salt | - |

| Appearance | Likely a white to off-white crystalline solid | Inferred from similar amine hydrochlorides[1] |

| Solubility | Expected to be soluble in water | [2][3] |

Core Stability Challenges: A Molecule at Odds with Itself

The structure of propyl 3-aminopropanoate hydrochloride contains two key functional groups that are susceptible to degradation under common laboratory conditions: the ester linkage and the amine hydrochloride salt.

-

The Ester Linkage: Ester groups are prone to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid (3-aminopropanoic acid) and an alcohol (propanol). This reaction can be catalyzed by both acids and bases.[4]

-

The Amine Hydrochloride Salt: While converting amines to their hydrochloride salts often improves stability and water solubility, it also introduces a significant vulnerability: hygroscopicity .[3] Amine hydrochloride salts readily absorb moisture from the atmosphere.[5] This absorbed water not only creates a localized aqueous environment that can directly facilitate ester hydrolysis but can also lead to physical changes in the material, such as clumping and poor flowability, which are problematic in manufacturing settings.[6]

Primary Degradation Pathways

Understanding the specific chemical reactions that lead to the degradation of propyl 3-aminopropanoate hydrochloride is critical for developing effective mitigation strategies.

Hydrolytic Cleavage

The most significant and probable degradation pathway is the hydrolysis of the propyl ester bond.

-

Acid-Catalyzed Hydrolysis: In the presence of water and an acid catalyst, the ester undergoes reversible hydrolysis. The reaction is an equilibrium process, meaning that an excess of water will drive the reaction toward the formation of the carboxylic acid and alcohol.[4]

-

Base-Catalyzed Hydrolysis (Saponification): This pathway is of greater concern. The reaction with a base (such as hydroxide ions) is effectively irreversible and typically proceeds faster than acid-catalyzed hydrolysis.[7][8] The final product on the acid side is the carboxylate salt.[8] This is highly relevant if the compound is exposed to basic conditions during formulation or in an unbuffered aqueous solution.

The diagram below illustrates the fundamental hydrolytic degradation pathway.

Figure 1. Hydrolytic Degradation Pathway of Propyl 3-aminopropanoate Hydrochloride.

Other Potential Degradation Routes

While hydrolysis is primary, other reactions can occur, particularly under stress conditions:

-

Oxidation: The primary amine could be susceptible to oxidation, especially in the presence of trace metals, light, or oxidizing agents. This can lead to a variety of degradation products.[9]

-

Intermolecular Reactions: At elevated temperatures, intermolecular aminolysis (where the amine of one molecule attacks the ester of another) could potentially lead to the formation of amides and oligomers.

Key Factors Influencing Stability

The rate and extent of degradation are governed by four primary environmental factors.

-

Temperature: As with most chemical reactions, the rate of hydrolysis and other degradation pathways increases with temperature. Storing the compound at elevated temperatures will significantly shorten its shelf life.[10]

-

Humidity (Hygroscopicity): This is arguably the most critical factor for this specific molecule. Due to the hygroscopic nature of the hydrochloride salt, exposure to ambient humidity is the gateway to degradation.[5] The absorbed water acts as a reactant for hydrolysis. Therefore, control of humidity is non-negotiable.

-

pH: The stability of the compound in solution is highly pH-dependent. The ester bond is least stable at high and low pH values. For amino acid esters, maximum stability is often found in the mildly acidic range (pH 4-6).[11]

-

Light: Photodegradation is a possibility for many organic molecules. While specific data for this compound is unavailable, stress testing for photosensitivity is a standard part of stability protocols.[12]

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are essential for maintaining the integrity of propyl 3-aminopropanoate hydrochloride.

-

Primary Storage Container: The compound should be stored in its original, tightly sealed container. The container material should be inert (e.g., amber glass) to prevent light exposure and potential reactions.

-

Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is a best practice. This displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation.[13]

-

Temperature: Store in a cool, controlled environment. Refrigeration (2-8°C) is strongly recommended. Avoid storing at room temperature for extended periods and absolutely prevent exposure to high heat.

-

Environment: Store the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel). This provides a second layer of defense against moisture ingress, which is crucial given the compound's hygroscopicity.

-

Handling: When weighing or handling the compound, do so in a low-humidity environment (e.g., a glove box with a controlled atmosphere) or work quickly to minimize exposure time to ambient air. Reseal the container immediately and tightly after use.

Designing a Stability Study: A Self-Validating System

To rigorously assess stability and establish a re-test date or shelf life, a forced degradation study is indispensable. This protocol serves as a self-validating system, revealing the compound's intrinsic stability and the suitability of your analytical methods.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify potential degradation products and pathways.

Objective: To evaluate the stability of propyl 3-aminopropanoate hydrochloride under various stress conditions as mandated by ICH guidelines.[14]

Materials:

-

Propyl 3-aminopropanoate hydrochloride (one batch)

-

HPLC-grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated stability chambers, photostability chamber, HPLC-UV system

Methodology:

-

Prepare Stock Solutions: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Apply Stress Conditions: Dispense aliquots of the stock solution (or solid material for some tests) into vials and subject them to the conditions outlined in the table below. Include an unstressed control sample stored at -20°C for comparison.

-

Sample Quenching & Dilution: After the specified time, stop the degradation. For acid/base samples, neutralize to approximately pH 7. For thermal samples, cool to room temperature. Dilute all samples to a suitable final concentration for HPLC analysis.

-

HPLC Analysis: Analyze all samples (including the control) using a validated, stability-indicating HPLC method. The method must be able to separate the intact compound from all major degradation products.

-

Data Evaluation:

-

Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

-

Perform a mass balance calculation to ensure that the decrease in the parent compound peak is accounted for by the appearance of degradation product peaks.

-

Identify peaks corresponding to potential degradation products for further characterization (e.g., by LC-MS).[15]

-

Recommended Forced Degradation Conditions

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To simulate acidic degradation.[9] |

| Base Hydrolysis | 0.1 M NaOH at room temp for 4-8 hours | To simulate alkaline degradation (saponification).[9] |

| Oxidation | 3% H₂O₂ at room temp for 24 hours | To assess susceptibility to oxidation.[15] |

| Thermal Degradation | Solid sample at 80°C for 72 hours | To evaluate the effect of dry heat.[15] |

| Photostability | ICH Q1B option (solid & solution) | To assess degradation upon light exposure.[12] |

The workflow for this crucial experimental validation is visualized below.

Figure 2. Experimental Workflow for a Forced Degradation Study.

Summary of Recommendations

Adherence to proper storage and handling is not merely a suggestion but a requirement for scientific rigor. The stability of propyl 3-aminopropanoate hydrochloride is fundamentally dictated by its susceptibility to hydrolysis, which is exacerbated by its hygroscopic nature.

| Category | Do | Do Not | Rationale |

| Temperature | Store refrigerated (2-8°C). | Store at room temperature long-term or expose to heat. | To minimize the rate of all degradation reactions.[10] |

| Humidity | Store in a tightly sealed container, inside a desiccator. | Leave the container open to the air or store in a humid environment. | To prevent moisture absorption which directly fuels hydrolysis.[5] |

| Atmosphere | Flush container with inert gas (Ar, N₂) for long-term storage. | Store under ambient air for extended periods. | To displace moisture and oxygen, preventing hydrolysis and oxidation.[13] |

| Handling | Work quickly in a low-humidity environment. Reseal tightly. | Weigh out material slowly in an open, humid lab. | To minimize exposure to atmospheric moisture during use. |

| Validation | Perform forced degradation studies to understand intrinsic stability. | Assume the material is stable indefinitely based on appearance. | To scientifically validate storage conditions and identify potential issues.[16] |

By implementing these scientifically-grounded protocols, researchers can ensure the quality and reliability of their work, confident that their results are built upon a foundation of chemical integrity.

References

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 1-aminopropan-2-ol.

- Thermo Fisher Scientific. (2010, November 6). Safety Data Sheet for 3-Amino-1-propanol.

- Sigma-Aldrich. (2025, June 11). Safety Data Sheet for 2-aminopropane.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 3-Amino-1-Propanol.

- Fisher Scientific. (2010, July 15). Safety Data Sheet for Propylamine hydrochloride.

- Gomez, L., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.

- Fluka. (2012, May 8). Material Safety Data Sheet for 3-Aminopropyltriethoxysilane.

- Vedantu. (2024, July 2). The hydrolysis of propyl acetate in presence of dilute HCl.

- Clark, J. (n.d.). Hydrolysing esters.

- The Hendrix Group, Inc. (n.d.). Ammonium Chloride Corrosion.

- Cayman Chemical. (2025, July 17). Safety Data Sheet for Aminoacetone (hydrochloride).

- Joshi, A. A., & Serajuddin, A. T. M. (2003). U.S.

- Benchchem. (n.d.). 3-Aminopropanamide hydrochloride.

- Ashenhurst, J. (2022, October 27).

- Sæthre, A. B., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.

- García, A., et al. (n.d.).

- Save My Exams. (2024, October 26). Ester Hydrolysis.

- Ambeed. (n.d.). Propyl 3-aminopropanoate hydrochloride.

- PubChem. (n.d.). 3-Aminopropyl propanoate.

- Mahrshee Laboratories Pvt. Ltd. (n.d.). 3 Amino Propyl Chloride Hcl.

- Han, S., et al. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.

- European Medicines Agency. (2023, July 13). Guideline on Stability Testing of existing active substances and related finished products.

- Vooturi, R., et al. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.

- Wikipedia. (n.d.). Hydrochloride.

- PubChem. (n.d.). Hydroxyamine hydrochloride.

- PubChem. (n.d.). Propyl 3-aminobutanoate.

- Singh, S., & Kumar, V. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.

- Bajaj, S., et al. (n.d.).

- Cundell, T. (2023, December 1). What Microbial Tests Should be Considered Stability Test Parameters?.

- Cousens, A. (n.d.). Spotlight on stability: API and drug product testing. Almac.

- MedChemExpress. (n.d.). Methyl 3-aminopropanoate hydrochloride.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- PureSynth. (n.d.). 3-Amino-1-Propanol Hydrochloride 95.0%.

- De Leite, H. O., et al. (2020, April 18). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone.

Sources

- 1. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3 Amino Propyl Chloride Hcl at Best Price in Bharuch | Mahrshee Laboratories Pvt. Ltd. [tradeindia.com]

- 3. Hydrochloride - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. hghouston.com [hghouston.com]

- 6. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. savemyexams.com [savemyexams.com]

- 9. ijper.org [ijper.org]

- 10. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. fishersci.com [fishersci.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. researchgate.net [researchgate.net]

- 16. library.dphen1.com [library.dphen1.com]

An In-Depth Technical Guide to the Safety and Handling of Propyl 3-aminopropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Safety for Novel Compounds

Instead of presenting a standard SDS, this document provides a framework for constructing a robust safety profile through scientific first principles. As your senior application scientist, my objective is to empower you to work safely by understanding the inherent chemical risks. We will achieve this by dissecting the molecule's structure, analyzing its functional groups, and critically evaluating data from structurally analogous compounds—a field-proven methodology for ensuring laboratory safety when handling novel or sparsely documented substances.

Hazard Identification: A Process of Chemical Inference

The primary challenge is the absence of a comprehensive SDS. However, a supplier, Ambeed, provides GHS hazard statements for Propyl 3-aminopropanoate hydrochloride (CAS 81440-29-1).[1] This serves as our foundational data point, which we will validate and expand upon through structural analysis.

Molecular Structure:

Propyl 3-aminopropanoate hydrochloride

This molecule is composed of two key functional components:

-

A Primary Aliphatic Amine Hydrochloride: Primary amines can be irritants and are often basic. The hydrochloride salt form means it is the conjugate acid of the amine, which can still be irritating and is often a hygroscopic solid. Inhalation of amine vapors can cause respiratory irritation and, in some cases, a temporary visual disturbance known as glaucopsia (blue-haze vision).[2][3]

-

A Propyl Propionate Ester: Short-chain esters are often volatile and can be flammable.[4][5] Their vapors can be irritating to the respiratory system and may have narcotic effects at high concentrations.[6][7]

Based on this structure, we can anticipate a hazard profile that combines skin, eye, and respiratory irritation with potential flammability or combustibility under specific conditions.

Surrogate Chemical Analysis: Building a Data-Driven Safety Profile

To construct a reliable safety profile, we will analyze the known hazards of three carefully selected surrogate molecules. Each surrogate shares significant structural similarity with a key part of our target compound.

-

Surrogate 1: 3-Amino-1-propanol (CAS 156-87-6): Represents the 3-aminopropyl backbone.

-

Surrogate 2: Propylamine hydrochloride (CAS 556-53-6): Represents the propylammonium cation.

-

Surrogate 3: Propyl propionate (CAS 106-36-5): Represents the propyl ester functional group.

The following table summarizes the GHS Hazard Statements for our target compound (as available) and the selected surrogates.

| Compound | CAS No. | GHS Hazard Statements (H-Codes) | Key Hazards |

| Propyl 3-aminopropanoate hydrochloride (Target) | 81440-29-1 | H302, H315, H319, H335[1] | Harmful if swallowed, Skin/Eye/Respiratory Irritation |

| 3-Amino-1-propanol (Surrogate 1) | 156-87-6 | H302, H314[8][9] | Harmful if swallowed, Causes severe skin burns and eye damage |

| Propylamine hydrochloride (Surrogate 2) | 556-53-6 | H315, H319[10] | Causes skin irritation, Causes serious eye irritation |

| Propyl propionate (Surrogate 3) | 106-36-5 | H226, H332[4] | Flammable liquid and vapor , Harmful if inhaled |

Analysis of Findings:

-

Oral Toxicity (H302): The "Harmful if swallowed" classification is consistent between the target compound and 3-Amino-1-propanol, giving us high confidence in this hazard.[1][8][9]

-

Skin and Eye Hazards (H315/H319 vs. H314): The target compound is listed as an irritant (H315/H319).[1] However, 3-Amino-1-propanol, which shares the same carbon backbone, is classified as causing severe skin burns and eye damage (H314).[8][9] This discrepancy is critical. The prudent and self-validating approach is to adopt the more severe hazard classification. Therefore, researchers should treat this compound as potentially corrosive to skin and eyes until proven otherwise.

-

Respiratory Hazards (H335): The "May cause respiratory irritation" statement for the target compound is strongly supported by the known properties of both amines and volatile esters.[1][2][6]

-

Flammability (H226): While the hydrochloride salt form makes the target compound a solid and thus not a "flammable liquid" like Propyl propionate, the ester component suggests it is likely combustible upon heating and may release flammable vapors.[4]

Integrated Safety Profile and Handling Protocols

Synthesizing the data, we can establish a robust, inferred safety profile and the necessary handling protocols.

Inferred GHS Classification:

-

Pictograms:

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

-

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage. (Adopted from surrogate)

-

H335: May cause respiratory irritation.

-

-

Potential Unclassified Hazard: Combustible solid.

Experimental Protocol: Standard Operating Procedure for Safe Handling

This protocol is designed as a self-validating system to minimize exposure and mitigate risk.

1. Engineering Controls:

- All handling of solid Propyl 3-aminopropanoate hydrochloride and its solutions must be conducted within a certified chemical fume hood to control potential vapor and aerosol exposure.

- Ensure a certified safety shower and eyewash station are immediately accessible.[11]

2. Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a significant splash risk.

- Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.

- Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

3. Storage and Handling:

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[11][12][13] The compound is likely hygroscopic; protect from moisture.[10][11]

- Incompatibilities: Store away from strong oxidizing agents and strong bases.[11][13]

- Dispensing: When weighing the solid, do so in the fume hood. Avoid creating dust. Use spark-proof tools and equipment.[13]

4. Spill Response:

- Minor Spill: For a small spill (<1 g) inside a fume hood, decontaminate the area with a suitable absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels. Place the waste in a sealed, labeled container for hazardous waste disposal.[8][14]

- Major Spill: Evacuate the area immediately. Alert colleagues and contact your institution's environmental health and safety office.

5. First Aid Measures:

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][11]

- Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[8][11]

- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11]

6. Waste Disposal:

- All waste containing Propyl 3-aminopropanoate hydrochloride must be collected in a designated, labeled hazardous waste container. Dispose of in accordance with institutional, local, and national regulations.

Visualization of Safe Handling Workflow

The following diagram outlines the critical workflow for safely handling Propyl 3-aminopropanoate hydrochloride in a research setting.

Caption: Safe handling workflow from preparation to cleanup.

References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

-

Safety Data Sheet: Propyl propionate. Carl ROTH. [Link]

-

Propyl propionate Safety Data Sheet. Penta Manufacturing Company. [Link]

-

Safety Data Sheet: Propyl propionate. Carl ROTH. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Hazard Watch: Amines in the workplace. RPS. [Link]

-

Amines as occupational hazards for visual disturbance. PMC. [Link]

-

HAZARD SUMMARY: ETHYL PROPIONATE. NJ.gov. [Link]

-

Propionic acid Material Safety Data Sheet. Delta. [Link]

Sources

- 1. 81440-29-1|Propyl 3-aminopropanoate hydrochloride| Ambeed [ambeed.com]

- 2. Amines | RPS [rpsgroup.com]

- 3. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. ETHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nj.gov [nj.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. echemi.com [echemi.com]

- 14. vigon.com [vigon.com]

Propyl 3-aminopropanoate hydrochloride mechanism of action in organic reactions

An In-Depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of Propyl 3-Aminopropanoate Hydrochloride

Abstract

Propyl 3-aminopropanoate hydrochloride, a propyl ester derivative of the β-amino acid β-alanine, serves as a versatile and valuable bifunctional building block in modern organic synthesis. While not a catalyst in the traditional sense, its "mechanism ofaction" is dictated by the distinct and controllable reactivity of its primary amine and propyl ester functionalities. In its commercially supplied hydrochloride salt form, the compound is a stable, crystalline solid, ideal for storage and handling. However, the protonated ammonium group renders the amine non-nucleophilic, requiring a crucial in situ deprotonation step to unmask its synthetic potential. This guide elucidates the core mechanistic principles governing its use, focusing on the liberation of the free amine and its subsequent application as a potent nucleophile in key transformations such as N-acylation, peptide coupling, and conjugate additions. We provide field-proven experimental protocols, data interpretation frameworks, and detailed mechanistic diagrams to equip researchers, chemists, and drug development professionals with the technical insights required for its effective application.

Introduction: The Strategic Value of a Bifunctional β-Amino Acid Ester